![molecular formula C19H22N2O4S B4238288 N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4238288.png)
N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB-PS, is a chemical compound that belongs to the class of sulfonylurea compounds. It is a potent and selective blocker of the sulfonylurea receptor 1 (SUR1) and has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, stroke, and traumatic brain injury.
Mechanism of Action
N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide acts as a selective blocker of the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel. By blocking the SUR1 subunit, N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide prevents the opening of the KATP channel, which leads to depolarization of the cell membrane and subsequent calcium influx. This mechanism of action has been shown to be beneficial in reducing brain damage and improving neurological function in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce brain damage and improve neurological function in animal models of stroke and traumatic brain injury. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selective blocking of the sulfonylurea receptor 1 (SUR1), which allows for the specific study of the KATP channel and its role in various diseases. However, one of the limitations of using N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is the development of more potent and selective SUR1 blockers for the treatment of various diseases. Another direction is the investigation of the role of the KATP channel in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide and its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(3-methoxyphenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing brain damage and improving neurological function in animal models of stroke and traumatic brain injury. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-9-15(12-18(14)26(23,24)21-10-3-4-11-21)19(22)20-16-6-5-7-17(13-16)25-2/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGHWEUCSIZOSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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